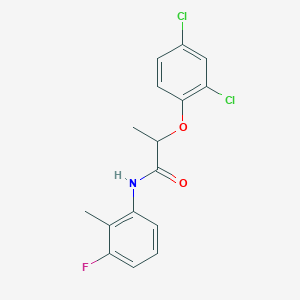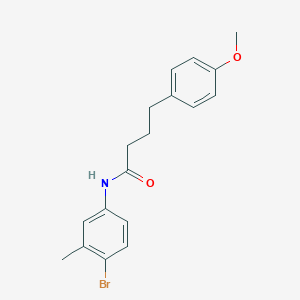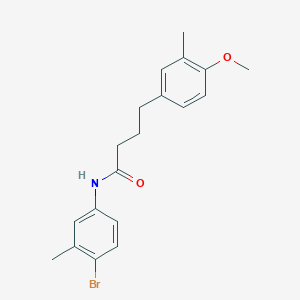![molecular formula C20H18N4O3S B306750 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B306750.png)
2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide, also known as DQS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline and has been synthesized using various methods.
作用機序
The mechanism of action of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide is not fully understood. However, it is believed that 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide binds to metal ions, such as zinc and copper, and forms a complex. This complex then fluoresces when excited by light, allowing for the detection of the metal ion.
Biochemical and Physiological Effects:
2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide has been shown to have minimal toxicity in vitro. However, its effects on living organisms are not fully understood. It has been shown to be an effective fluorescent probe for the detection of zinc and copper ions in living cells.
実験室実験の利点と制限
One of the main advantages of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide is its high selectivity for zinc and copper ions. It has also been shown to have minimal toxicity in vitro. However, one limitation of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide in scientific research. One potential application is in the detection of metal ions in living organisms. 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide could be used as a fluorescent probe to detect the presence of metal ions in cells and tissues. Another potential application is in the development of new fluorescent probes for the detection of other metal ions. Overall, 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide has the potential to be a valuable tool in scientific research for the detection of metal ions.
合成法
The synthesis of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide has been achieved using various methods, including the reaction of 2,6-dimethyl-4-chloroquinoline with sodium thiosulfate and hydrazine hydrate. Another method involves the reaction of 2,6-dimethyl-4-chloroquinoline with sodium sulfide and hydrazine hydrate. The resulting product is then reacted with 4-nitrobenzaldehyde to produce 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide.
科学的研究の応用
2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide has been extensively studied for its potential applications in scientific research. One of the main applications of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide is in the field of fluorescence microscopy. 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide has been shown to be an effective fluorescent probe for the detection of intracellular zinc ions. It has also been used as a fluorescent probe for the detection of copper ions.
特性
製品名 |
2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide |
|---|---|
分子式 |
C20H18N4O3S |
分子量 |
394.4 g/mol |
IUPAC名 |
2-(2,6-dimethylquinolin-4-yl)sulfanyl-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H18N4O3S/c1-13-3-8-18-17(9-13)19(10-14(2)22-18)28-12-20(25)23-21-11-15-4-6-16(7-5-15)24(26)27/h3-11H,12H2,1-2H3,(H,23,25)/b21-11+ |
InChIキー |
LZZQQEXAJXDQLR-SRZZPIQSSA-N |
異性体SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)SCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2SCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])C |
正規SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)SCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)
![4-({3-Butyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306668.png)




![N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide](/img/structure/B306681.png)

![N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306683.png)
![Methyl 4-({2-[(4-methylphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B306684.png)



![N-[4-bromo-2-(1-methylethyl)phenyl]-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306688.png)